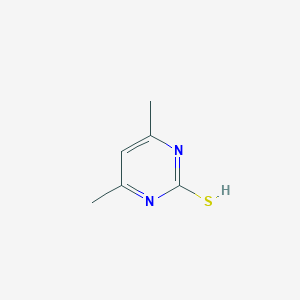
Sodium (4-nitrophenyl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-nitrophenyl)methanesulfonate is an organic compound with the chemical formula C7H6NNaO5S. It is a white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability under normal conditions and is commonly used in various chemical reactions and industrial applications .
Métodos De Preparación
Sodium (4-nitrophenyl)methanesulfonate can be synthesized through the reaction of (4-nitrophenyl)methanesulfonic acid with sodium hydroxide. The specific preparation method involves adding an appropriate amount of (4-nitrophenyl)methanesulfonic acid into a reaction vessel, followed by the addition of sodium hydroxide. The mixture is then stirred and maintained at a suitable reaction temperature until the desired product is obtained .
Análisis De Reacciones Químicas
Sodium (4-nitrophenyl)methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include sodium sulfite, methanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium (4-nitrophenyl)methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of sodium (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission and react within the intracellular milieu. This reaction can lead to the modification of nucleophilic sites within biological molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Sodium (4-nitrophenyl)methanesulfonate can be compared with other similar compounds, such as:
- Sodium 4-nitrobenzylsulfonate
- Sodium 4-nitrobenzenemethanesulfonate
- Sodium 4-nitrobenzylsulphonate
These compounds share
Propiedades
Número CAS |
36639-50-6 |
|---|---|
Fórmula molecular |
C7H7NNaO5S |
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
sodium;(4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13); |
Clave InChI |
KBJKRRLUCCHTHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-].[Na] |
| 36639-50-6 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)



